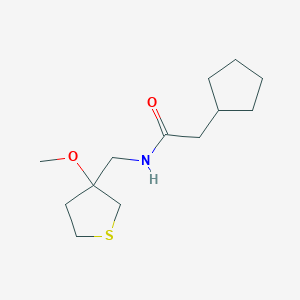

![molecular formula C15H18N4O2 B2556594 4-(Cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrol-2-carboxamid CAS No. 439121-02-5](/img/structure/B2556594.png)

4-(Cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrol-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.

BenchChem offers high-quality 4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die einzigartige Struktur und die funktionellen Gruppen der Verbindung machen sie zu einem vielversprechenden Kandidaten für die Elektrokatalyse. Forscher haben ihr Potenzial in Sauerstoffentwicklungsreaktionen (OER) und Wasserstoffentwicklungsreaktionen (HER) untersucht. So haben zum Beispiel Koordinationspolymere, die diese Verbindung enthalten, niedrige OER-Überspannungen gezeigt, was sie für Anwendungen in der Wasserspaltung geeignet macht .

- Aufgrund ihrer Biokompatibilität und ihren einstellbaren Eigenschaften wurde diese Verbindung für die Arzneimittelabgabe untersucht. Forscher haben ihre Verwendung als Träger für die gezielte Arzneimittelabgabe, insbesondere in der Krebstherapie, untersucht. Ihre Fähigkeit, therapeutische Wirkstoffe einzukapseln und kontrolliert freizusetzen, verspricht eine Verbesserung der Behandlungseffizienz .

- Die Einarbeitung dieser Verbindung in MOFs ermöglicht die Gestaltung poröser Materialien mit spezifischen Funktionalitäten. Diese MOFs können für die Gasspeicherung, -trennung und -katalyse maßgeschneidert werden. Forscher haben ihre Verwendung bei der Abtrennung und Speicherung von Gasen wie CO2, CH4 und H2 untersucht .

- Die Imidazol-Einheit der Verbindung deutet auf eine mögliche antifungale Aktivität hin. Forscher haben ihre Wirksamkeit gegen Pilzpathogene, darunter Candida-Spezies, untersucht. Ihre strukturellen Merkmale können die Zellmembranen von Pilzen stören, was sie zu einem Kandidaten für neuartige antifungale Medikamente macht .

- Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen zu bilden und mit Metallionen zu koordinieren, hat Auswirkungen auf die supramolekulare Chemie. Forscher haben sie als Baustein für den Aufbau komplexer Architekturen wie Koordinationspolymere und metallorganische Käfige verwendet .

- Ihre Imidazolgruppe macht sie empfindlich gegenüber Veränderungen des pH-Werts und von Metallionen. Forscher haben ihre Verwendung bei der Entwicklung chemischer Sensoren und Biosensoren untersucht. So könnte sie beispielsweise als Erkennungselement für den Nachweis spezifischer Analyten oder Biomoleküle dienen .

Elektrokatalyse und Wasserspaltung

Arzneimittel-Abgabesysteme

Metall-organische Gerüste (MOFs)

Antifungalmittel

Supramolekulare Chemie

Sensoren und Biosensoren

Wirkmechanismus

Target of action

Compounds containing an imidazole ring, like “4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide”, are often involved in various biological activities. They are key components to functional molecules used in a variety of everyday applications .

Biochemical pathways

The exact biochemical pathways affected by “4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide” would depend on its specific biological targets. Imidazole derivatives have been found to be involved in a variety of biochemical pathways .

Eigenschaften

IUPAC Name |

4-(cyclopropanecarbonyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-14(11-2-3-11)12-8-13(18-9-12)15(21)17-4-1-6-19-7-5-16-10-19/h5,7-11,18H,1-4,6H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRRREBNAPMKFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2556512.png)

![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)

![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)

![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)

![2,4-dimethyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2556524.png)

![N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2556525.png)

![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide](/img/structure/B2556526.png)

![N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2556529.png)